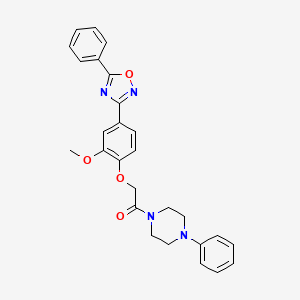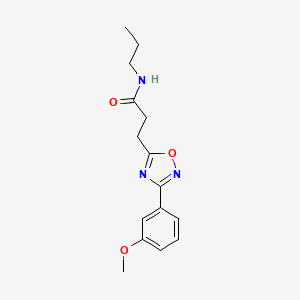
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3,5-dimethoxybenzamide, also known as HM-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. HM-3 is a quinoline derivative and belongs to a class of compounds known as benzamides.
作用機序
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3,5-dimethoxybenzamide acts as a competitive antagonist for the 5-HT3 receptor. It binds to the receptor at the same site as the endogenous ligand serotonin and prevents its activation. By blocking the 5-HT3 receptor, this compound reduces the excitability of neurons and modulates neurotransmitter release. This mechanism of action has been implicated in the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through its interaction with the 5-HT3 receptor. By blocking the receptor, this compound reduces the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This reduction in neurotransmitter release has been linked to the anxiolytic and antidepressant effects of this compound. Additionally, this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
実験室実験の利点と制限
One of the primary advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3,5-dimethoxybenzamide is its selectivity for the 5-HT3 receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without interfering with other neurotransmitter systems. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in experiments.
将来の方向性
There are several potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3,5-dimethoxybenzamide. One area of interest is the role of the 5-HT3 receptor in drug addiction. Preclinical studies have shown that blocking the 5-HT3 receptor can reduce drug-seeking behavior and prevent relapse in animal models of addiction. Therefore, this compound may have potential as a therapeutic agent for drug addiction. Additionally, further research is needed to explore the potential of this compound in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The synthesis of this compound involves the reaction of 2-hydroxy-6-methylquinoline with N-isopropyl-3,5-dimethoxybenzoyl chloride. This compound acts as a selective antagonist for the 5-HT3 receptor and has been used as a tool to study the role of this receptor in various neurological disorders. The biochemical and physiological effects of this compound are primarily mediated through its interaction with the 5-HT3 receptor. This compound has several advantages and limitations for use in lab experiments. Finally, there are several potential future directions for research on this compound, including its role in drug addiction and the treatment of neurological disorders.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3,5-dimethoxybenzamide involves the reaction of 2-hydroxy-6-methylquinoline with N-isopropyl-3,5-dimethoxybenzoyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid. The purity of the final product can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3,5-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of neuroscience. This compound acts as a selective antagonist for the 5-HT3 receptor, which is a ligand-gated ion channel present in the central and peripheral nervous system. The 5-HT3 receptor plays a crucial role in modulating neurotransmitter release and synaptic plasticity. Therefore, this compound has been used as a tool to study the role of 5-HT3 receptors in various neurological disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
3,5-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-14(2)25(23(27)17-10-19(28-4)12-20(11-17)29-5)13-18-9-16-8-15(3)6-7-21(16)24-22(18)26/h6-12,14H,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAQKHGGKNHOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)






